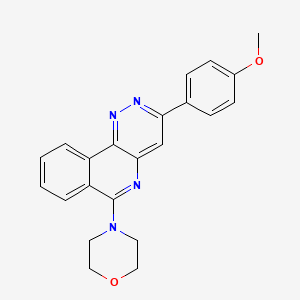
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions. Common starting materials might include isoquinoline derivatives and pyridazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Isoquinoline Derivatives: Compounds containing isoquinoline structures.
Morpholine Derivatives: Compounds featuring morpholine rings.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Biological Activity
Pyridazino(4,3-c)isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
Overview of Biological Activities
-
Antitumor Activity :
- Isoquinoline derivatives, including pyridazinoisoquinolines, have been reported to exhibit potent antitumor properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain isoquinoline derivatives selectively inhibit CDK4 over CDK2 and CDK1, showcasing their potential as targeted cancer therapies .
- Neuropharmacological Effects :
- Anti-inflammatory and Analgesic Properties :
The mechanisms underlying the biological activities of pyridazino(4,3-c)isoquinoline derivatives involve:
- Enzyme Inhibition : Many isoquinolines act as competitive inhibitors of key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : These compounds can modulate various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
- Cell Cycle Regulation : By inhibiting CDKs, these compounds disrupt the cell cycle in cancer cells, leading to apoptosis and reduced proliferation.
Research Findings
Recent studies have highlighted the following findings regarding the compound:
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the chemical structure to enhance potency and selectivity against specific biological targets. Modifications at various positions on the isoquinoline ring significantly affect biological activity .
- Case Studies : In vitro studies demonstrated that pyridazino(4,3-c)isoquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., H1975, HL-60), indicating promising cytotoxic effects .
Data Table of Biological Activities
Properties
CAS No. |
96825-92-2 |
|---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]morpholine |
InChI |
InChI=1S/C22H20N4O2/c1-27-16-8-6-15(7-9-16)19-14-20-21(25-24-19)17-4-2-3-5-18(17)22(23-20)26-10-12-28-13-11-26/h2-9,14H,10-13H2,1H3 |
InChI Key |
ZXUKIAAIZXWCNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















